Cas no 2228279-80-7 (3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine)

3,3-Difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative featuring a 4-fluoropyridinyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, combining a rigid cyclobutane core with fluorine atoms that enhance metabolic stability and bioavailability. The presence of both difluorocyclobutyl and fluoropyridinyl moieties may contribute to improved binding affinity in target interactions, particularly in CNS and enzyme modulation applications. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for the development of novel bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine structure
2228279-80-7 structure
商品名:3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
CAS番号:2228279-80-7
MF:C9H9F3N2
メガワット:202.176372289658
CID:6406456
PubChem ID:165852893

3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
    • EN300-1959047
    • 2228279-80-7
    • インチ: 1S/C9H9F3N2/c10-6-1-2-14-7(3-6)8(13)4-9(11,12)5-8/h1-3H,4-5,13H2
    • InChIKey: IFZZYLSOBGQZEP-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C2C=C(C=CN=2)F)(C1)N)F

計算された属性

  • せいみつぶんしりょう: 202.07178278g/mol
  • どういたいしつりょう: 202.07178278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 38.9Ų

3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959047-0.1g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
0.1g
$1804.0 2023-09-17
Enamine
EN300-1959047-0.05g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
0.05g
$1723.0 2023-09-17
Enamine
EN300-1959047-10g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
10g
$8819.0 2023-09-17
Enamine
EN300-1959047-1g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
1g
$2050.0 2023-09-17
Enamine
EN300-1959047-2.5g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
2.5g
$4019.0 2023-09-17
Enamine
EN300-1959047-0.5g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
0.5g
$1968.0 2023-09-17
Enamine
EN300-1959047-1.0g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
1g
$2050.0 2023-05-27
Enamine
EN300-1959047-5.0g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
5g
$5949.0 2023-05-27
Enamine
EN300-1959047-0.25g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
0.25g
$1887.0 2023-09-17
Enamine
EN300-1959047-10.0g
3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine
2228279-80-7
10g
$8819.0 2023-05-27

3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine 関連文献

3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amineに関する追加情報

Introduction to 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine (CAS No: 2228279-80-7)

3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine (CAS No: 2228279-80-7) is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of cyclobutane derivatives, which are known for their rigid three-membered ring structure, often contributing to enhanced binding affinity and metabolic stability in drug candidates. The presence of both fluorine atoms and a pyridine moiety in its molecular framework imparts distinct electronic and steric properties, making it a promising scaffold for further chemical modifications and biological evaluations.

The fluoropyridine substituent at the 4-position of the cyclobutane ring is particularly noteworthy, as pyridine derivatives are widely recognized for their role in medicinal chemistry. Pyridines serve as key pharmacophores in numerous drugs, exhibiting a broad spectrum of biological activities ranging from antiviral to anticancer effects. The introduction of fluorine atoms at the 3-position of the cyclobutane ring further enhances the compound's potential by influencing its electronic distribution and lipophilicity. These structural elements collectively contribute to the compound's suitability for exploring novel therapeutic interventions.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their favorable pharmacokinetic properties and improved bioavailability. The incorporation of fluorine into drug molecules can lead to increased metabolic stability, reduced susceptibility to enzymatic degradation, and enhanced binding interactions with biological targets. 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine exemplifies this trend, as its dual fluorination and pyridine substitution make it an attractive candidate for developing next-generation pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have shown that fluorinated cyclobutane derivatives can exhibit inhibitory activity against enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammatory disorders. The pyridine moiety, in particular, has been identified as a key interaction point with biological targets, facilitating the design of high-affinity ligands.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such compounds with high accuracy. Molecular docking simulations have been instrumental in identifying how 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine interacts with potential drug targets. These studies have revealed that the compound can effectively bind to active sites of enzymes through hydrophobic interactions mediated by its fluoro-substituted cyclobutane ring and hydrogen bonding networks involving the pyridine nitrogen atoms. Such insights are crucial for optimizing the compound's pharmacological profile.

The synthesis of 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine presents unique challenges due to the need for precise functionalization at multiple positions within its molecular structure. However, recent methodological improvements in fluorination chemistry have made it more feasible to construct such complex scaffolds efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing fluorinated groups into organic molecules with high selectivity and yield. These advancements have paved the way for rapid exploration of analogues based on this core structure.

Beyond its potential as a drug candidate, 3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine also holds promise as a building block for more complex molecules. Its rigid cyclobutane core provides a stable platform for further derivatization, allowing chemists to explore diverse chemical spaces while maintaining key pharmacophoric elements. This flexibility makes it an invaluable asset in medicinal chemistry libraries designed for high-throughput screening.

The growing interest in fluorinated heterocycles is reflected in numerous publications highlighting their applications in drug discovery. For example, recent studies have demonstrated the efficacy of fluorinated cyclobutane derivatives as kinase inhibitors, where their ability to modulate enzyme activity has been linked to their unique steric and electronic properties. Similarly, pyridine-based compounds continue to be explored for their potential as antiviral agents, with modifications at various positions yielding potent inhibitors against viral proteases and polymerases.

In conclusion,3,3-difluoro-1-(4-fluoropyridin-2-yl)cyclobutan-1-amine (CAS No: 2228279-80-7) represents a significant advancement in pharmaceutical chemistry due to its innovative structural design and promising biological profile. Its combination of fluoro-substituted cyclobutane and pyridine moieties offers a rich foundation for developing novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications for fluorinated compounds,this molecule is poised to play a pivotal role in shaping future drug discovery efforts.

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